molecular formula C27H31N3O3 B2928393 N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872860-49-6

N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

Cat. No.: B2928393
CAS No.: 872860-49-6
M. Wt: 445.563
InChI Key: LBNKBBCVYMXUTP-UHFFFAOYSA-N
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Description

N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex synthetic organic compound designed for advanced chemical and pharmaceutical research. This acetamide derivative features a multi-ring system including an indole core, which is a prominent scaffold in medicinal chemistry due to its prevalence in biologically active molecules. The structure is further modified with piperidine and benzyl groups, suggesting potential for diverse receptor interactions. While specific biological data for this exact molecule is not yet available in the public domain, structural analogs based on the 2-oxoacetamide framework, particularly those incorporating indole and heterocyclic substituents, have demonstrated significant research interest as antifungal agents . These related compounds are investigated for their ability to inhibit the growth of human pathogenic fungi, offering a potential new mode of action against strains with resistance to existing therapies . The presence of the piperidine moiety, a common feature in pharmacologically active compounds, may also imply potential for interaction with various enzymatic targets or central nervous system receptors. Researchers can utilize this chemical as a key intermediate or a novel scaffold in drug discovery programs, for structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecular libraries. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3/c1-20(2)30(17-21-11-5-3-6-12-21)27(33)26(32)23-18-29(24-14-8-7-13-22(23)24)19-25(31)28-15-9-4-10-16-28/h3,5-8,11-14,18,20H,4,9-10,15-17,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNKBBCVYMXUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-isopropyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential based on diverse research findings.

Chemical Structure

The compound can be described by the following chemical structure:

C23H26N4O3\text{C}_{23}\text{H}_{26}\text{N}_4\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities, particularly in the realms of anticancer and antimicrobial effects. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound, particularly against various cancer cell lines.

Efficacy Against Cancer Cell Lines

A study reported that this compound showed significant cytotoxic effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent activity:

Cell Line IC50 Value (μM) Reference Compound IC50 Value of Reference (μM)
MCF-70.48Doxorubicin1.93
HCT-1160.78Doxorubicin2.84

These findings suggest that the compound may induce apoptosis in cancer cells through caspase activation, as evidenced by increased caspase 3/7 activity in treated cells .

The proposed mechanism involves the compound's ability to interact with specific cellular pathways that regulate apoptosis and cell proliferation. Flow cytometry analyses revealed that treatment with this compound leads to cell cycle arrest at the G1 phase, indicating a disruption in normal cell cycle progression .

Molecular Docking Studies

Molecular docking studies have suggested that the compound binds effectively to target proteins involved in cancer progression, enhancing its potential as an anticancer agent. The presence of electron-withdrawing groups in its structure appears crucial for maintaining high biological activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains.

Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) values for this compound against common pathogens are summarized below:

Bacterial Strain MIC Value (μg/mL) Reference Compound MIC Value of Reference (μg/mL)
Staphylococcus aureus64Chloramphenicol30
Escherichia coli120Ciprofloxacin15

These results indicate that the compound exhibits comparable or superior antimicrobial activity when compared to standard antibiotics .

Comparison with Similar Compounds

Substituent Variations on the Indole Core

  • N-Benzyl-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide () :

    • Structural Difference : Lacks the piperidinyl-ethyl chain on the indole nitrogen; instead, the indole 2-position is substituted with a phenyl group.
    • Implications : The phenyl group may increase steric hindrance, reducing conformational flexibility compared to the target compound. The absence of the piperidinyl-ethyl chain could lower solubility in polar solvents .
  • 2-(1H-Indol-3-yl)-2-oxo-N-propylacetamide (): Simplified Structure: No benzyl/isopropyl groups on the acetamide nitrogen or piperidinyl-ethyl chain. Implications: Reduced molecular weight (MW = ~220 Da vs. target’s ~470 Da) likely enhances membrane permeability but diminishes target specificity due to fewer pharmacophoric elements .

Modifications to the Piperidinyl-Ethyl Chain

  • N-Benzyl-N-ethyl-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide () :

    • Structural Difference : Replaces piperidinyl (6-membered ring) with pyrrolidinyl (5-membered ring).
    • Implications : The smaller pyrrolidinyl ring may alter binding pocket interactions due to reduced steric bulk and ring strain. This could affect metabolic stability or receptor affinity .
  • N-(4-Fluorobenzyl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide (): Structural Difference: Sulfonyl group replaces the oxoacetamide linker.

Variations in Acetamide Substituents

  • N-(4-Fluorobenzyl)-2-(1H-indol-3-yl)-2-oxoacetamide () :

    • Structural Difference : Single benzyl substituent (4-fluorobenzyl) on the acetamide nitrogen instead of N-benzyl-N-isopropyl.
    • Implications : Fluorine substitution improves metabolic stability and may enhance bioavailability via reduced CYP450-mediated oxidation .
  • N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide (): Structural Difference: Cyclopropyl and methyl groups replace benzyl/isopropyl and piperidinyl-ethyl chains.

Molecular Weight and Lipophilicity

Compound Molecular Weight (Da) Key Functional Groups
Target Compound ~470 Piperidinyl, benzyl, isopropyl
N-Benzyl-2-oxo-2-(2-phenyl-indol-3-yl)acetamide 354.41 Phenyl, benzyl
N-(4-Fluorobenzyl)-2-oxoacetamide 326.33 4-Fluorobenzyl
2-(Indol-3-yl)-2-oxo-N-propylacetamide ~220 Propyl

The target compound’s higher molecular weight and lipophilic groups (piperidinyl, benzyl) suggest lower aqueous solubility but improved membrane penetration compared to simpler analogs.

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